Meprednisone Acetate
Overview
Description
Meprednisone Acetate Description
Meprednisone acetate, also known as methylprednisolone acetate (MPA), is a synthetic glucocorticoid used in various medical treatments. It is particularly noted for its effects on proteoglycan and collagen metabolism in articular cartilage, which has implications for conditions such as rheumatoid arthritis (RA) and other joint diseases . MPA is also studied for its pharmacokinetics in synovial fluid and plasma, especially after intra-articular administration . However, there are risks associated with its use, including potential anaphylactic reactions .
Synthesis Analysis
The synthesis of MPA and related compounds often involves multiple steps, including condensation, reduction, and protection of carbonyl groups. For instance, prednisone acetate can be converted to prednisone through a series of reactions that include condensation, hydrogenation, and acidification to yield the final product . Additionally, novel synthetic pathways have been explored, such as the transformation of prednisolone to a derivative of MPA utilizing a Mattox rearrangement .
Molecular Structure Analysis
The molecular structure of MPA has been elucidated using various analytical techniques. Mass spectrometry has been employed to identify and confirm the presence of MPA and its derivatives in pharmaceutical products, with characteristic fragmentation patterns observed . The crystal structure of MPA form II has been solved and refined using synchrotron X-ray powder diffraction data, revealing a two-dimensional hydrogen bond network in the ab plane of the crystal .
Chemical Reactions Analysis
MPA undergoes various chemical reactions in biological systems. For example, upon intra-articular administration, MPA is detected in synovial fluid and is hydrolyzed to methylprednisolone (MP), which can remain in pharmacologically significant concentrations for extended periods . The photochemistry of MPA derivatives has also been studied, showing that photolysis can yield different isomers and products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPA have been characterized in the context of drug delivery systems. Hydroxyapatite (HAp) nanoparticles have been synthesized and loaded with MPA to improve therapeutic efficacy for RA treatment. The size, morphology, and solid-state behavior of these nanoparticles have been evaluated using techniques such as dynamic light scattering, scanning electron microscopy, X-ray powder diffraction, differential scanning calorimetry, and Fourier-transform infrared spectroscopy. The drug-loaded nanoparticles exhibited a slower drug release profile compared to the pure drug and showed decreased cytotoxic effects on cell lines .
Scientific Research Applications
Biodegradable Systems for Drug Administration
- Meprednisone acetate (referred to as prednisolone acetate in the study) was utilized in the development of injectable extended-release formulations for orbital administration. The research aimed to create microspheres of poly-e-caprolactone containing prednisolone acetate, which showed potential as an alternative treatment for inflammatory orbitopathy, demonstrating prolonged-release features and absence of local toxicity (Byrro et al., 2009).
Cancer Treatment
- Meprednisone acetate, combined with abiraterone acetate, has been investigated for its efficacy in treating metastatic, castration-sensitive prostate cancer. Clinical trials indicated that the combination significantly increased overall survival and radiographic progression-free survival, presenting it as a viable treatment option (Fizazi et al., 2017).
Pain Management
- The use of methylprednisolone acetate (closely related to meprednisone acetate) has been explored for treating neuropathic pain. Although results have been contradictory, it has been used intrathecally for conditions like postherpetic neuralgia and complex regional pain syndrome, showcasing its potential application in pain management (Rijsdijk et al., 2014).
Pharmaceutical Analysis
- Meprednisone has been the subject of high-performance liquid chromatographic (HPLC) assay development for its determination in the presence of degradation products. This research is crucial for quality control and stability studies of meprednisone in pharmaceutical preparations, ensuring the efficacy and safety of the drug in clinical use (Ceresole et al., 2009).
Drug Delivery Optimization
- Research has been conducted to optimize the controlled delivery of methylprednisolone (related to meprednisone acetate) for the treatment of inflammatory bowel disease. The development of a colon-targeted drug delivery system aimed to increase therapeutic efficacy and reduce side effects, indicating the potential of meprednisone acetate in targeted therapy (Jagdale & Chandekar, 2017).
Safety And Hazards
Meprednisone may have several side effects including nausea, vomiting, heartburn, headache, dizziness, trouble sleeping, appetite changes, increased sweating, or acne . It may also make your blood sugar rise, which can cause or worsen diabetes . This medication may lower your ability to fight infections, making you more likely to get a serious (rarely fatal) infection or make any infection you have worse .
properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMUHXEOMZXET-ABQXZQTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911786 | |
Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meprednisone Acetate | |
CAS RN |
1106-03-2 | |
Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meprednisone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meprednisone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPREDNISONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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